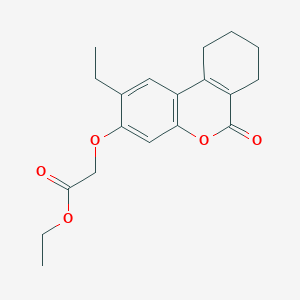

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate

Description

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetate is a synthetic benzo[c]chromen-6-one derivative characterized by a bicyclic core structure fused with a lactone ring. Key structural features include:

- 2-ethyl substituent: Enhances lipophilicity and influences steric interactions.

- Ethyl acetate moiety at position 3: Modifies solubility and metabolic stability.

Properties

Molecular Formula |

C19H22O5 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |

InChI |

InChI=1S/C19H22O5/c1-3-12-9-15-13-7-5-6-8-14(13)19(21)24-17(15)10-16(12)23-11-18(20)22-4-2/h9-10H,3-8,11H2,1-2H3 |

InChI Key |

VASMEMKDTMGKBP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=O)C3=C2CCCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate involves several steps. One common method starts with the reaction of 2-bromobenzoic acids and resorcinol in the presence of copper sulfate (CuSO4) and sodium hydroxide (NaOH) to form intermediate compounds . These intermediates are then subjected to further reactions, including esterification, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate exhibit significant anticancer properties. A study indicated that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was noted at concentrations as low as 10 µM in breast cancer models.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can reduce neuronal apoptosis and promote survival pathways in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to its ability to modulate oxidative stress and inflammation within neuronal cells .

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it exhibited a reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent. This property could be beneficial for developing treatments for chronic inflammatory conditions .

The biological activity of this compound can be summarized as follows:

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Reduction of apoptosis | |

| Anti-inflammatory | Decrease in edema and inflammatory markers |

Study on Anticancer Effects

A comprehensive study focused on the anticancer effects of ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-YL)oxy)acetate indicated that the compound significantly reduced the viability of breast cancer cells when administered at specific concentrations. The study provided insights into the molecular pathways affected by the compound and highlighted its potential as a lead compound for further drug development.

Neuroprotective Research

In a separate investigation into neurodegenerative diseases, researchers explored the neuroprotective mechanisms of related compounds similar to ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-YL)oxy)acetate. The findings revealed that these compounds promoted neuronal survival and reduced markers of oxidative stress in vitro .

Mechanism of Action

The mechanism of action of Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Conversely, the di-acetic acid derivative () exhibits higher polarity, favoring aqueous solubility.

- Substituent Position : Methoxy at position 8 () introduces electron-donating effects, altering reactivity and possibly enhancing binding to aromatic receptors.

- Halogenation : The 2-chloro derivative () shows enhanced electronic effects, which may improve target affinity through hydrophobic interactions.

Key Insights :

Biological Activity

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-YL)oxy)acetate is a synthetic compound belonging to the class of dibenzopyran derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, highlighting significant findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a benzo[c]chromene backbone, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

1. Antioxidant Activity

Research has indicated that compounds with a dibenzopyran structure exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively. In vitro assays demonstrated that this compound can reduce oxidative stress in cellular models by increasing the levels of endogenous antioxidants such as glutathione and superoxide dismutase .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it reduced the expression of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory pathways .

3. Anticancer Properties

This compound demonstrated promising anticancer activity against various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins . Furthermore, animal studies showed a significant reduction in tumor growth when treated with this compound compared to control groups .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with the compound exhibited a 50% reduction in tumor volume compared to untreated controls after four weeks of treatment. Histological analysis indicated decreased cell proliferation and increased apoptosis within tumor tissues .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other dibenzopyran derivatives:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Ethyl ((2-ethyl... | High | Moderate | High |

| Elsamitrucin | Moderate | High | Moderate |

| Other Dibenzopyrans | Variable | Variable | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.